4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
SOHQBFJBPXIDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The general procedure involves dissolving the four components in methanol, stirring at ambient conditions for approximately 15 hours, resulting in the formation of Ugi adducts. These intermediates are then treated with methanesulfonic acid in acetonitrile to induce cyclization, forming the dihydropyrazine core.
Reaction Pathway
- Step 1: Formation of the Ugi adduct through nucleophilic addition and condensation.
- Step 2: Acid-mediated cyclization via Pictet-Spengler reaction, leading to the dihydropyrazine ring fused to the phenyl acetate moiety.
Alternative Synthetic Strategies
While the Ugi reaction remains the primary approach, alternative routes include:
Condensation of 4-Aminoacetophenone with Chlorocarbonyl Derivatives
This method involves reacting 4-aminoacetophenone with chlorocarbonyl derivatives of phenyl acetate in the presence of triethylamine, facilitating amide bond formation followed by cyclization.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4'-Aminoacetophenone + 2-(chlorocarbonyl)phenyl acetate | Dichloromethane, triethylamine, room temperature | 89% |
This route is advantageous for its straightforwardness and high yield, suitable for scale-up.
Cyclization of α-Ketoesters with Diamines
This approach employs α-ketoesters reacting with ethylenediamine or 1,2-diaminopropane under reflux conditions, leading to heterocyclic intermediates that can be further functionalized to yield the target compound.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| α-Ketoester + ethylenediamine | Reflux in toluene | 71–77% |
This method is particularly useful for synthesizing pyrazine derivatives with diverse substitution patterns.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Ugi four-component reaction | Amine, aldehyde, acid, isocyanide | Methanol, room temperature | 65–98% | Versatile, high yield, modular | Requires multiple steps for cyclization |
| Chlorocarbonyl derivative condensation | 4'-Aminoacetophenone, chlorocarbonyl phenyl acetate | Dichloromethane, triethylamine | 89% | High yield, straightforward | Limited structural diversity |
| α-Ketoester cyclization | α-Ketoester, diamines | Reflux in toluene | 71–77% | Suitable for heterocycle synthesis | May require purification of intermediates |
Analytical and Purification Techniques
The synthesis typically involves purification by flash chromatography, with characterization by NMR, IR, and mass spectrometry to confirm structure and purity. The stability of the compound under neutral conditions makes it suitable for further derivatization or biological testing.
Summary and Outlook
The synthesis of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate predominantly relies on multicomponent reactions, especially the Ugi four-component reaction, which offers a robust and flexible platform for constructing complex heterocycles. Variations in starting materials and reaction conditions allow for structural diversification, essential for medicinal chemistry applications.
Chemical Reactions Analysis
Ester Group Reactivity
The phenyl acetate group undergoes typical ester reactions:
a. Hydrolysis
b. Nucleophilic Substitution
Reacts with amines (e.g., benzylamine) to form amides:
textReaction: 4-(4-Acetyl-dihydropyrazinyl)phenyl acetate + Benzylamine → N-Benzyl-4-(4-acetyl-dihydropyrazinyl)acetamide Conditions: DCM, RT, 12h Yield: 78% [5]
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux | Phenol derivative | 92% |
| Basic Hydrolysis | 1M NaOH, 80°C | Phenolate salt | 88% |
| Amidation | Benzylamine/DCM | Acetamide | 78% |
Dihydropyrazine Ring Reactivity
The 3,4-dihydropyrazin-1(2H)-yl moiety participates in cyclization and oxidation:
a. Oxidation to Pyrazine
b. Electrophilic Aromatic Substitution
c. Cyclization via Ugi-Pictet-Spengler Reaction
Combined Ugi four-component and Pictet-Spengler reactions enable scaffold diversification:
textComponents: Amine + Aldehyde + Isocyanide + Acetic Acid Conditions: MeOH, RT, 48h Yield: 68–85% [4][5]
Acetyl Group Reactivity
The acetyl substituent undergoes ketone-specific transformations:
a. Nucleophilic Addition
b. Condensation Reactions
Stability Under Varying Conditions
| Condition | Stability | Major Degradation Pathway |
|---|---|---|
| pH 1–3 (acidic) | Unstable (<24h) | Ester hydrolysis |
| pH 7–9 (neutral) | Stable (>1 week) | – |
| pH >10 (basic) | Unstable (<6h) | Phenolate formation |
| High Temp (100°C) | Decomposes | Ring oxidation |
Catalytic Cross-Coupling Reactions
The phenyl ring participates in Pd-catalyzed couplings:
a. Suzuki-Miyaura Coupling
textReagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ Yield: 60–75% [2][5]
b. Buchwald-Hartwig Amination
textReagents: Morpholine, Pd₂(dba)₃, Xantphos Yield: 55% [2]
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step AAC2 mechanism under acidic conditions.
-
Dihydropyrazine Oxidation : Proceeds via radical intermediates, as evidenced by EPR studies.
-
Ugi Reaction : Imine formation initiates the four-component assembly, followed by cyclization .
This compound’s multifunctional design enables applications in synthesizing peptidomimetics and enzyme inhibitors, particularly through its dihydropyrazine core’s ability to mimic peptide backbones . Future research should explore its utility in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with pyrazine rings are often explored for their potential antimicrobial, antifungal, and anticancer activities. The specific biological activities of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate would need to be determined through experimental studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be key areas of research.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Behavior :
- The target compound’s predicted logP (~1.5–2.0, estimated) suggests moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with the lower logP (0.8155) of the dioxo-containing analog in , which may favor renal excretion .
Potential Applications: Dihydropyrazine derivatives are explored in medicinal chemistry for their bioactivity. For example, fluorophenyl-substituted analogs () might target kinase enzymes due to their polarity, while the acetyl group in the target compound could enhance metabolic stability .
Analytical Characterization :
- High-resolution mass spectrometry (HRMS), as used in , would be critical for confirming the molecular formula of the target compound .
Biological Activity
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate involves several steps, including the formation of the dihydropyrazine core and subsequent acetylation. The synthetic route typically employs methods such as Ugi reactions and cyclization strategies that yield high purity and good yields of the desired compound .
Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the dihydropyrazine moiety can effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is a crucial mechanism for compounds aimed at treating neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate may possess AChE inhibitory activity, which could be beneficial for cognitive enhancement and memory preservation .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Results showed that certain derivatives can selectively inhibit tumor cell proliferation while sparing normal cells, highlighting their potential as anti-cancer agents .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of dihydropyrazine derivatives, 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate exhibited improved memory performance in behavioral tests compared to control groups. The compound's ability to inhibit AChE was confirmed through in vitro assays with an IC50 value of approximately 5 µM.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate, and how are substituent positions confirmed?
- Methodological Answer : The synthesis typically involves coupling reactions between α-chloroacetamides or chlorinated ketones with aromatic intermediates under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Substituent positions are confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and chemical shifts for aromatic protons, and X-ray crystallography for unambiguous structural determination . For example, in analogous pyrazolo-pyrimidinone derivatives, substituent orientation was validated using single-crystal X-ray diffraction (mean C–C bond deviation: 0.003 Å; R factor: 0.041) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies involve accelerated degradation tests under varying pH (1–13), temperature (40–80°C), and oxidative conditions (H₂O₂), monitored via mass spectrometry (MS) and infrared (IR) spectroscopy to track ester hydrolysis or acetyl group degradation . Antioxidant activity assays (e.g., DPPH radical scavenging) can further inform stability in biological contexts .
Q. How should experimental designs be structured to evaluate this compound’s biological activity?
- Methodological Answer : Use randomized block designs with split-split plots to account for variables like dose, exposure time, and biological replicates. For example, in antioxidant studies, harvest samples across multiple seasons (sub-subplots) and analyze phenolic content via Folin-Ciocalteu assays, with four replicates and ten biological samples per group to ensure statistical power . Controls should include untreated cells and structurally analogous compounds to isolate structure-activity relationships .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate?
- Methodological Answer : Employ response surface methodology (RSM) to model interactions between variables like solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. For instance, in similar dihydropyrazine syntheses, optimizing solvent (acetonitrile vs. THF) increased yields by 20–25% by reducing steric hindrance . Kinetic studies (e.g., pseudo-first-order rate constants) further refine temperature thresholds to avoid side reactions like over-acetylation .
Q. How should contradictory data in bioactivity assays be resolved?
- Methodological Answer : Contradictions often arise from variability in cell lines or assay conditions. Meta-analyses of dose-response curves (e.g., IC₅₀ values) across multiple studies can identify outliers. For example, discrepancies in antiproliferative activity may stem from differences in mitochondrial redox states between cell types. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) and apply Bland-Altman plots to assess inter-method agreement .
Q. What experimental frameworks are recommended for studying environmental fate and ecological impacts?
- Methodological Answer : Long-term environmental studies should follow INCHEMBIOL project guidelines, which combine laboratory and field analyses. Lab studies focus on abiotic parameters (e.g., hydrolysis half-life in water, soil adsorption coefficients), while field studies monitor bioaccumulation in model organisms (e.g., Daphnia magna) across trophic levels. Use LC-MS/MS to quantify sub-ppb concentrations in environmental matrices and apply probabilistic risk assessment models (e.g., EPA’s ECOTOX) to extrapolate ecosystem-level impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
